Loratadine Loratadine Loratadine-d5 is an isotope labelled of Loratadine. Loratadine is a medication that can be used to treat allergies.
Brand Name: Vulcanchem
CAS No.: 1398065-63-8
VCID: VC0196453
InChI: InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3
SMILES: CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1
Molecular Formula: C22H13D5ClN2O2
Molecular Weight: 387.92

Loratadine

CAS No.: 1398065-63-8

Cat. No.: VC0196453

Molecular Formula: C22H13D5ClN2O2

Molecular Weight: 387.92

Purity: 95% by HPLC; 99% atom D

* For research use only. Not for human or veterinary use.

Loratadine - 1398065-63-8

CAS No. 1398065-63-8
Molecular Formula C22H13D5ClN2O2
Molecular Weight 387.92
IUPAC Name ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate
Standard InChI InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3
SMILES CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1

PropertyValue
Molecular FormulaC22H23ClN2O2
Average Molecular Weight382.883 g/mol
Physical AppearanceWhite to off-white powder
Melting Point132.0° - 137.0°C
Protein Binding97-99%
Volume of Distribution120 L/Kg

Pharmacological Profile

Pharmacodynamics

Loratadine demonstrates high selectivity for peripheral H1 receptors with minimal affinity for central nervous system H1 receptors. This selectivity results in the absence of significant CNS depressant effects such as drowsiness, sedation, and impaired psychomotor function that are commonly associated with first-generation antihistamines .

Absorption and Distribution

Loratadine is rapidly absorbed after oral administration, achieving peak plasma concentrations within 1-2 hours. Its active metabolite, descarboethoxyloratadine (also called desloratadine), reaches peak plasma concentration in 3-4 hours . The volume of distribution for loratadine is 120 L/Kg, and it demonstrates high protein binding (97-99%) .

Metabolism

Loratadine undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2D6, with additional involvement from CYP1A1 and CYP2C19. Less significant contributions come from CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP3A5 .

The primary metabolite, descarboethoxyloratadine, is pharmacologically active and approximately four times more potent than the parent compound. This metabolite is first glucuronidated by UGT2B10, then hydroxylated by CYP2C8 to form 3-hydroxydesloratadine, which undergoes further glucuronidation to facilitate excretion .

Elimination

Approximately 40% of loratadine is excreted in urine and 42% in feces over a 10-day period. The elimination half-life is approximately 8-14 hours for loratadine and 17-27 hours for its active metabolite descarboethoxyloratadine, which accounts for the 24-hour duration of action .

Table 2: Mean Pharmacokinetic Parameters for Loratadine (10 mg Tablet)

ParameterLoratadineDescarboethoxyloratadine
Cmax (ng/ml)2.11 (90% CV)3.66 (45% CV)
Tmax (hr)1.00 (34% CV)1.97 (98% CV)
AUC (ng.hr/ml)4.64 (106% CV)48.4 (44% CV)
Half-life (hr)8-1417-27

Clinical Applications

Therapeutic Indications

Loratadine is primarily indicated for:

  • Symptomatic treatment of seasonal and perennial allergic rhinitis (hay fever), including symptoms such as sneezing, nasal discharge and itching, and ocular itching and burning

  • Management of chronic idiopathic urticaria (hives) and other allergic dermatological disorders

The onset of action occurs rapidly after oral administration, with symptom relief beginning in as little as 10-20 minutes after the first dose. The mean onset of relief is approximately 27 minutes, and by 45 minutes, most patients experience significant relief from symptoms .

Dosage and Administration

Table 3: Recommended Dosage of Loratadine

PopulationRecommended Dose
Adults and children ≥12 years10 mg once daily
Children 6-12 years (>30 kg)10 mg once daily
Children 2-12 years (<30 kg)5 mg (half tablet) once daily
Severe hepatic impairment10 mg every other day
Renal impairmentNo dosage adjustment required
ElderlyNo dosage adjustment required

Loratadine can be taken with or without food and is available in various formulations, including standard tablets, rapidly dissolving tablets, and oral solutions .

Clinical Evidence and Research Findings

Comparative Effectiveness

A comparative bioavailability study was conducted with 48 healthy volunteers to evaluate the rate and extent of absorption of loratadine following administration of single 40 mg oral doses. This study compared Loratadine (four 10 mg tablets) with Claritin (four 10 mg tablets), showing similar bioavailability profiles between the generic and brand-name formulations .

Historical and Market Context

Loratadine was patented in 1980 and introduced to the market in 1988. It is included on the World Health Organization's List of Essential Medicines, highlighting its importance in healthcare systems globally .

The compound is available as a generic medication and, in many countries including the United States, can be purchased over the counter without a prescription. In 2022, loratadine was the 72nd most commonly prescribed medication in the United States, with more than 9 million prescriptions. The combination of loratadine with pseudoephedrine ranked as the 289th most commonly prescribed medication in the United States that same year .

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